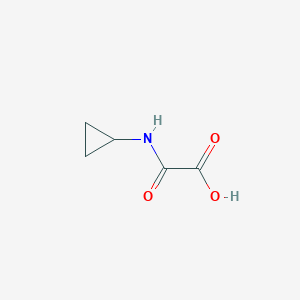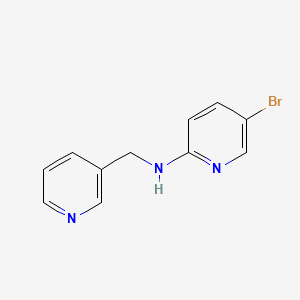
5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine
Vue d'ensemble
Description
5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine, also known as 5-Br-PMA, is an organic compound that has been used in a variety of scientific and medical research applications. This compound is a derivative of the pyridinamine class of compounds and has been used as a tool in various biochemical and physiological studies due to its unique properties.
Applications De Recherche Scientifique
Synthesis of Novel Pyridine-Based Derivatives
The compound serves as a precursor in the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions . These derivatives have potential applications in medicinal chemistry, as they can be tailored to interact with various biological targets.
Quantum Mechanical Investigations
Density Functional Theory (DFT) studies are conducted on the pyridine derivatives synthesized from 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine to understand their electronic properties . This information is crucial for predicting reactivity and designing compounds with desired electronic characteristics.
Chiral Dopants for Liquid Crystals
The molecular structure and electronic properties of the derivatives make them candidates for chiral dopants in liquid crystals . These materials are essential for the development of advanced display technologies and optical devices.
Anti-thrombolytic Activities
Some derivatives exhibit significant anti-thrombolytic activities, which could be beneficial in the development of treatments for blood clot-related disorders . The compound 4b, in particular, showed a high percentage lysis value against clot formation in human blood.
Biofilm Inhibition
The synthesized pyridine derivatives also show promise in inhibiting biofilm formation . This application is particularly relevant in the medical field, where biofilms can protect bacteria from antibiotics and contribute to persistent infections.
Haemolytic Activities
The haemolytic activity of these derivatives is another area of interest, as it relates to the compound’s interaction with red blood cells . Understanding this activity is important for assessing the safety profile of potential therapeutic agents.
Mécanisme D'action
Target of Action
The primary target of the compound 5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle .
Mode of Action
The compound 5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine interacts with CDK2, potentially inhibiting its activity
Biochemical Pathways
The inhibition of CDK2 by 5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine can affect the cell cycle control, particularly the transition from G1 phase to S phase . This can lead to the arrest of cell division and potentially induce apoptosis in cancer cells.
Result of Action
The molecular and cellular effects of 5-Bromo-N-(3-pyridinylmethyl)-2-pyridinamine’s action are largely unknown due to the lack of comprehensive studies. Given its target, it is plausible that the compound could induce cell cycle arrest and apoptosis in cancer cells .
Propriétés
IUPAC Name |
5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-10-3-4-11(15-8-10)14-7-9-2-1-5-13-6-9/h1-6,8H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFBGTZYELPBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



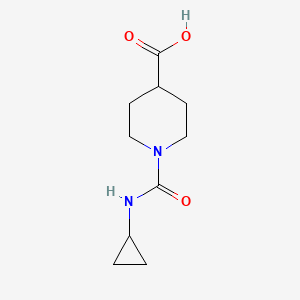
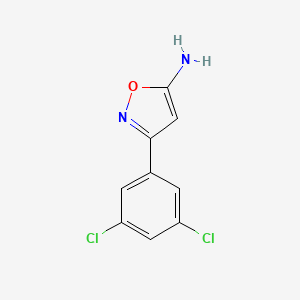
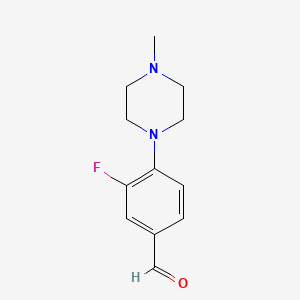
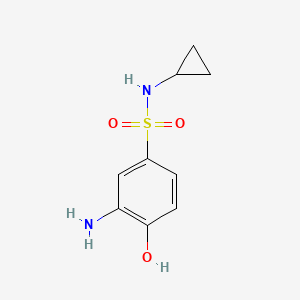
![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)
![[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine](/img/structure/B1372553.png)
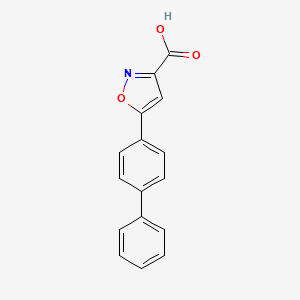
![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)


![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1372561.png)
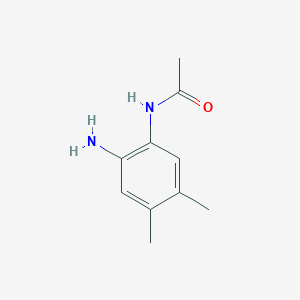
![2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine](/img/structure/B1372565.png)
